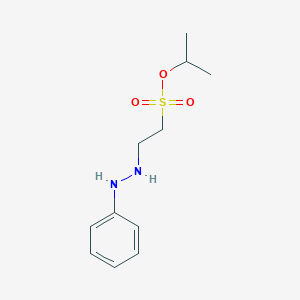
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group, a phenylhydrazinyl moiety, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The phenylhydrazinyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted phenylhydrazinyl derivatives.
Applications De Recherche Scientifique
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets. The phenylhydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl ethanesulfonate: Lacks the phenylhydrazinyl moiety, making it less reactive in certain biochemical applications.
Phenylhydrazine: Does not contain the sulfonate group, resulting in different solubility and reactivity profiles.
Sulfonic acid derivatives: Similar in terms of the sulfonate group but differ in their overall structure and reactivity.
Uniqueness
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is unique due to the combination of the phenylhydrazinyl moiety and the sulfonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
62692-70-0 |
|---|---|
Formule moléculaire |
C11H18N2O3S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
propan-2-yl 2-(2-phenylhydrazinyl)ethanesulfonate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2)16-17(14,15)9-8-12-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
Clé InChI |
VTVXOXUMJQZZTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)CCNNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


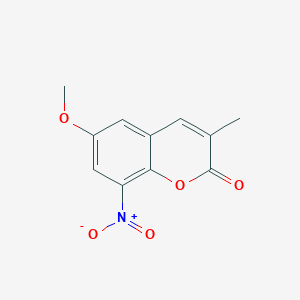
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
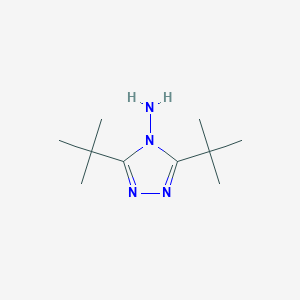
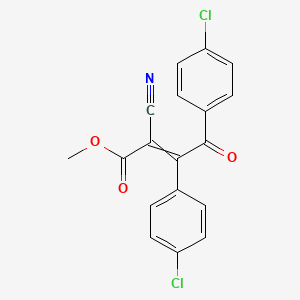


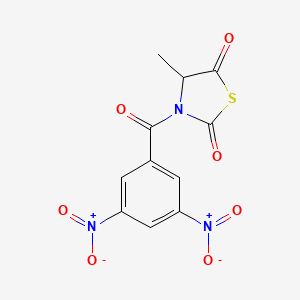
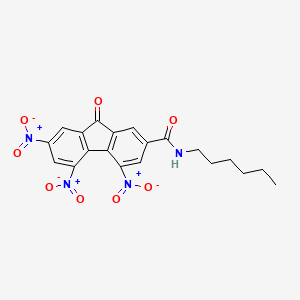
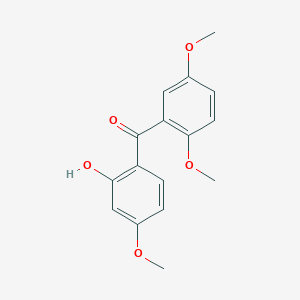
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
